molecular formula C18H13FN2O B8308072 (3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(phenyl)methanone

(3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(phenyl)methanone

Cat. No. B8308072
M. Wt: 292.3 g/mol
InChI Key: VJUFVLPAXOHPNI-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of 3′-fluoro-4-methyl-3,4′-bipyridine-2′-carbonitrile (0.027 g, 0.127 mmol) in THF (Volume: 0.633 ml) cooled to 0° C. was added phenylmagnesium bromide (0.317 ml, 0.317 mmol). The reaction mixture was allowed to stir at room temperature overnight. Water and ice were carefully added, followed by acidification with 6 M HCl. After stirring for 1 hr, CH2Cl2 was added and the pH was adjusted to 8.5 with aqueous 4 M NaOH. The layers were separated and the aqueous phase was extracted with CH2Cl2 (5×). Organics combined, dried over Na2SO4, filtered, and concentrated to afford a purple residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (4 g column, 18 mL/min, 70-100% EtOAc in hexanes over 19 min, tr=6.5 min) gave the title compound (0.025 g, 0.081 mmol, 64.2% yield) as an orange residue. ESI MS (M+H)+=293.1.
Quantity
0.027 g
Type
reactant
Reaction Step One
Name
Quantity
0.633 mL
Type
solvent
Reaction Step One
Quantity
0.317 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
64.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:15]#N)=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[CH3:14].[C:17]1([Mg]Br)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.Cl.[OH-:26].[Na+]>C1COCC1.C(Cl)Cl.O>[F:1][C:2]1[C:3]([C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:26])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
0.027 g
Type
reactant
Smiles
FC=1C(=NC=CC1C=1C=NC=CC1C)C#N
Name
Quantity
0.633 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.317 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a purple residue
CUSTOM
Type
CUSTOM
Details
to be chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (4 g column, 18 mL/min, 70-100% EtOAc in hexanes over 19 min, tr=6.5 min)
Duration
6.5 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=NC=CC1C=1C=NC=CC1C)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.081 mmol
AMOUNT: MASS 0.025 g
YIELD: PERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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